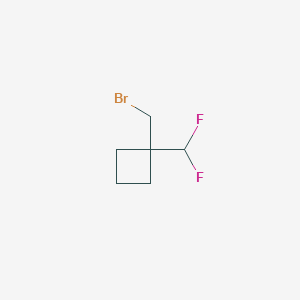

1-(Bromomethyl)-1-(difluoromethyl)cyclobutane

- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。

- 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

Synthesis Analysis

The synthesis of 1-(Bromomethyl)-1-(difluoromethyl)cyclobutane and related compounds has been explored through various synthetic routes. Improved synthesis methods have been developed to enhance the yield and purity of bromomethyl cyclobutane derivatives, which are crucial intermediates for further chemical transformations (D. Hui, 2003). Additionally, the synthesis of 1,1-dibromocyclobutanes has been studied, providing insights into the alkylation, reduction, sulfonylation, cyclization, hydrolysis, and bromination processes involved in the synthesis of cyclobutane derivatives (L. Yao, Jiang Yu-ren, & Liu Jia-jia, 2005).

Molecular Structure Analysis

The molecular structure of this compound derivatives has been analyzed through various spectroscopic techniques. Nuclear magnetic resonance (NMR) studies have provided detailed insights into the structural characteristics of these compounds, including the observation of long-range spin-spin coupling and the analysis of cyclobutane ring inversion processes (M. Takahashi, 1962).

Chemical Reactions and Properties

The chemical reactivity of this compound is influenced by the presence of bromomethyl and difluoromethyl groups, which enable a variety of chemical transformations. For instance, cyclobuta(1,2-d)benzyne has been generated from bromoiodobenzocyclobutene and trapped with furan, showcasing the potential of cyclobutane derivatives in engaging in complex chemical reactions (R. L. Hillard & K. Vollhardt, 1976).

科学的研究の応用

Improved Synthesis Techniques

1-(Bromomethyl)-1-(difluoromethyl)cyclobutane can be synthesized through improved procedures that offer high purity and yield, making it suitable for industrial production (Hui, 2003).Participation in Cycloaddition Reactions

It is involved in thermal [2+2] cycloaddition reactions, forming structurally complex molecules (Toda, Motomura, & Oshima, 1974).Electrochemical Reduction Studies

Research on its electrochemical behavior has been conducted, leading to a variety of products, which is significant for understanding its reactivity and potential applications in synthesis (Pritts & Peters, 1995).Formation in Dehydrogenated Intermolecular Cyclization

It forms as a product in specific cyclization reactions, which has been characterized using various spectroscopic methods (Muramatsu, Toyota, & Satou, 2009).Role in Diastereoselective Synthesis

It's used in the diastereoselective synthesis of trifluoromethylated cyclobutane derivatives, a process important in medicinal chemistry (Hu, Xu, Liu, & Guo, 2023).Application in Asymmetric Coupling Reactions

It's crucial in the asymmetric coupling of ethylene and enynes to produce functionalized cyclobutanes, highlighting its utility in the synthesis of complex chiral molecules (Pagar & RajanBabu, 2018).Conformational Behavior Analysis

Studies have been conducted on its conformational behavior, providing insights into its molecular structure and stability (Powell et al., 1988).

特性

IUPAC Name |

1-(bromomethyl)-1-(difluoromethyl)cyclobutane |

Source

|

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H9BrF2/c7-4-6(5(8)9)2-1-3-6/h5H,1-4H2 |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

KPSVVNHTVFNYMB-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CC(C1)(CBr)C(F)F |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H9BrF2 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

199.04 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![8-allyl-3-cinnamyl-1,7-dimethyl-1H-imidazo[2,1-f]purine-2,4(3H,8H)-dione](/img/structure/B2493514.png)

![N-(5-isobutyl-3,3-dimethyl-4-oxo-2,3,4,5-tetrahydrobenzo[b][1,4]oxazepin-7-yl)-2-methoxyacetamide](/img/structure/B2493518.png)

![N-(benzo[d][1,3]dioxol-5-ylmethyl)-2-((6-(4-ethoxyphenyl)pyridazin-3-yl)thio)acetamide](/img/structure/B2493522.png)

![(4-(Benzo[d]thiazol-2-yl)piperazin-1-yl)(2,4-dimethoxyphenyl)methanone](/img/structure/B2493525.png)

![3-[3-(3,4-dimethoxyphenyl)-1,2,4-oxadiazol-5-yl]-1-ethyl-6-fluoroquinolin-4(1H)-one](/img/structure/B2493527.png)

![8-[4-[(2,5-Dimethylphenyl)methyl]piperazin-1-yl]-3-methyl-7-(2-methylprop-2-enyl)purine-2,6-dione](/img/structure/B2493533.png)